molecular formula C11H10N2O3 B2603615 (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid CAS No. 50844-81-0

(2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid

Cat. No.: B2603615
CAS No.: 50844-81-0
M. Wt: 218.212
InChI Key: NIRPYXSTQBPOLJ-UHFFFAOYSA-N
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Description

(2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid is a quinazolinone derivative known for its diverse applications in scientific research. This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a methyl group at the 2-position and an acetic acid moiety at the 3-position further defines its chemical identity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as sulfuric acid or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions include a variety of substituted quinazolinones, which can be further functionalized for specific applications.

Scientific Research Applications

(2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives used in material science and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

  • 3-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-propionic acid
  • 4-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid

Comparison: Compared to these similar compounds, (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid is unique due to its acetic acid moiety, which imparts distinct chemical and biological properties. The presence of the acetic acid group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(2-methyl-4-oxoquinazolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-9-5-3-2-4-8(9)11(16)13(7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRPYXSTQBPOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876291
Record name 4-OXO-3-QUINAZOLINEACETIC ACID,2-METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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